molecular formula C13H17NO3 B061396 tert-Butyl 3-formylbenzylcarbamate CAS No. 170853-04-0

tert-Butyl 3-formylbenzylcarbamate

Cat. No.: B061396
CAS No.: 170853-04-0
M. Wt: 235.28 g/mol
InChI Key: JORXNWZTJLYRQA-UHFFFAOYSA-N
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Description

tert-Butyl 3-formylbenzylcarbamate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzylcarbamate, where the benzyl group is substituted with a formyl group at the meta position and a tert-butyl group is attached to the nitrogen atom. This compound is often used in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-formylbenzylcarbamate can be synthesized through a multi-step process involving the protection of the amine group, formylation, and subsequent deprotection. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-formylbenzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

tert-Butyl 3-formylbenzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-formylbenzylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pathways involved include nucleophilic addition and substitution reactions at the formyl group .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl benzylcarbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    tert-Butyl 4-formylbenzylcarbamate: The formyl group is at the para position, which can affect the compound’s reactivity and binding properties.

    tert-Butyl 2-formylbenzylcarbamate: The formyl group is at the ortho position, leading to different steric and electronic effects.

Uniqueness

tert-Butyl 3-formylbenzylcarbamate is unique due to the position of the formyl group at the meta position, which provides a balance between steric hindrance and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Biological Activity

tert-Butyl 3-formylbenzylcarbamate (CAS No. 170853-04-0) is an organic compound recognized for its unique structural features, including a formyl group and a tert-butyl group. Its molecular formula is C13H17NO3C_{13}H_{17}NO_3, with a molecular weight of approximately 235.28 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and drug development.

The compound appears as a viscous liquid with a density of about 1.1 g/cm³, a boiling point of approximately 382.9 °C, and a flash point of 185.3 °C. It is known to have irritant effects on skin and eyes, and can be harmful if ingested or inhaled.

The biological activity of this compound is primarily attributed to the reactivity of its formyl group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Protein-Ligand Interactions : It is employed in studies to understand the binding affinities and mechanisms of various proteins .

The tert-butyl group contributes steric hindrance, which can influence the compound's binding affinity and selectivity towards biological targets.

Biological Applications

This compound has several applications in biological research:

  • Enzyme Mechanisms : Used to study how enzymes interact with substrates and inhibitors.
  • Drug Development : Investigated as a potential prodrug for targeted delivery systems in pharmaceuticals .
  • Chemical Synthesis : Serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

Comparative Analysis with Similar Compounds

The unique positioning of the formyl group at the meta position distinguishes this compound from similar compounds. Below is a comparison table highlighting key features:

Compound NameCAS NumberPosition of Formyl GroupKey Features
This compound170853-04-0MetaUnique steric and electronic effects
tert-Butyl 4-formylbenzylcarbamate156866-52-3ParaDifferent reactivity due to para substitution
tert-Butyl 2-formylbenzylcarbamateNot availableOrthoIncreased steric hindrance affecting reactivity

Case Studies and Research Findings

Research has demonstrated that the formyl group can undergo various chemical reactions, enhancing its utility in biological applications:

  • Enzyme Inhibition Studies : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
  • Drug Development : As part of drug formulation studies, this compound has been evaluated for its ability to act as a prodrug, facilitating targeted delivery mechanisms that enhance bioavailability and reduce side effects .
  • Protein Interaction Analysis : Studies utilizing surface plasmon resonance (SPR) have indicated strong binding interactions between this compound and various proteins, underscoring its potential as a lead compound in drug discovery .

Properties

IUPAC Name

tert-butyl N-[(3-formylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORXNWZTJLYRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383454
Record name tert-Butyl 3-formylbenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170853-04-0
Record name tert-Butyl 3-formylbenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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